
2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide
Vue d'ensemble
Description
“2-Pyridin-3-yl-thiazole-4-carboxylic acid” is a compound with the CAS Number: 39067-29-3 . It has a molecular weight of 206.22 . It is a pale yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for “2-Pyridin-3-yl-thiazole-4-carboxylic acid” is 2-(3-pyridinyl)-1,3-thiazole-4-carboxylic acid . The InChI code is 1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) .Physical And Chemical Properties Analysis
“2-Pyridin-3-yl-thiazole-4-carboxylic acid” is a pale yellow solid at room temperature . It has a molecular weight of 206.22 . The storage temperature is room temperature .Applications De Recherche Scientifique
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of a wide range of pharmaceuticals.
Organic Synthesis
The compound is also used in the field of organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
Anti-Fibrosis Research
There is research indicating that similar compounds have been used in the study of anti-fibrosis activity . Fibrosis is a pathological wound healing in which connective tissue replaces normal parenchymal tissue leading to loss of function of a tissue or organ. Note that this is a potential application based on the properties of similar compounds, and further research would be needed to confirm its effectiveness for this specific compound.
Optoelectronic Properties
A study has been conducted on the optoelectronic properties of a Pt(II) complex with a similar compound . Optoelectronics is the study and application of electronic devices and systems that source, detect and control light, usually considered a sub-field of photonics. These properties could potentially be explored with this compound as well.
Anti-Microbial and Anti-Tumor Research
Compounds with similar structures have been studied for their antimicrobial and antitumor properties . This suggests potential applications in the development of new drugs and treatments. However, more research would be needed to determine if this specific compound has similar properties.
Material Science
Given its unique structure, this compound could potentially be used in material science for the development of new materials with desired properties. However, this is a speculative application and would require further research .
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its targets.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (31519) and calculated lipophilicity (Log Po/w (iLOGP): 12) suggest that it may have good absorption and distribution characteristics .
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of many compounds .
Propriétés
IUPAC Name |
ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZFPYIEESZAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



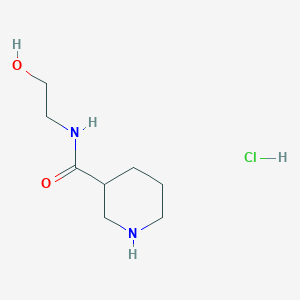
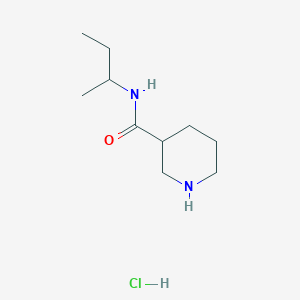
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)

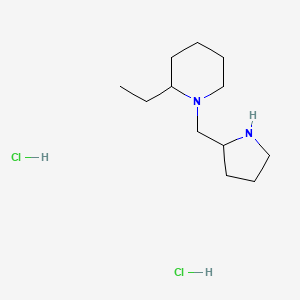



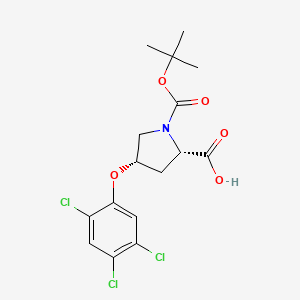
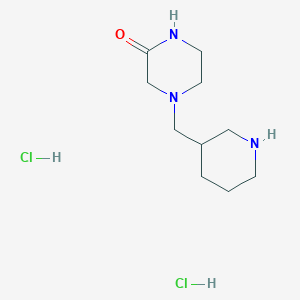

![2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398310.png)